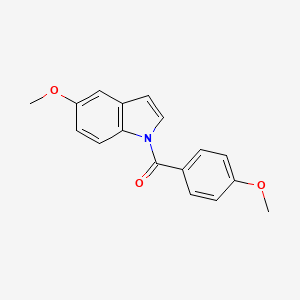

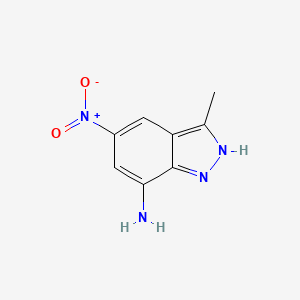

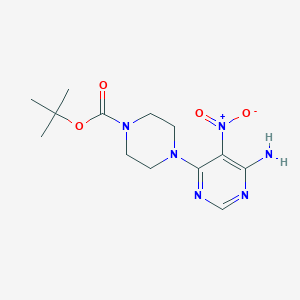

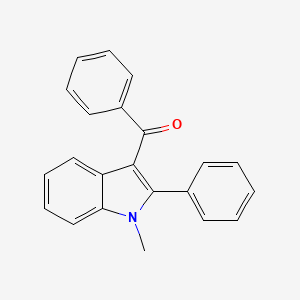

![molecular formula C7H10N2O2 B1626290 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol CAS No. 623565-62-8](/img/structure/B1626290.png)

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol

Descripción general

Descripción

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol, also known as 5-hydroxy-6,7-dihydro-pyrazolo[5,1-b][1,3]oxazin-2-ol, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of pyrazolo[5,1-b][1,3]oxazin-2-ol, which is a heterocyclic compound consisting of a six-membered ring with one nitrogen and two oxygen atoms. 5-hydroxy-6,7-dihydro-pyrazolo[5,1-b][1,3]oxazin-2-ol is a white solid with a molecular weight of 206.25 g/mol.

Aplicaciones Científicas De Investigación

Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles

Specific Scientific Field

Organic Chemistry, Catalysts

Summary of the Application

This compound is used in the synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles .

Methods of Application

A series of 12 silica gel-bound enaminones and their Cu (II) complexes were prepared and tested for their suitability as heterogeneous catalysts in azomethine imine-alkyne cycloadditions (CuAIAC) .

Results or Outcomes

The study showed that silica gel-bound Cu (II)–enaminone complexes are readily available and suitable heterogeneous catalysts for the synthesis of 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles .

Antiviral and Antitumoral Activity

Specific Scientific Field

Pharmacology, Antiviral and Antitumoral Research

Summary of the Application

A new series of compounds with a similar structure to 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethanol were synthesized and tested for their antiviral and antitumoral activity .

Methods of Application

The compounds were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .

Results or Outcomes

It was shown that subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral or antitumoral activity. The antitumoral activity was due to inhibition of tubulin polymerization .

Nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo

Specific Scientific Field

Organic Chemistry, Nitration

Summary of the Application

This compound is used in the nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo .

Methods of Application

The nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo was used to synthesize the corresponding 3-nitro derivatives .

Results or Outcomes

The study did not provide specific results or outcomes for this application .

Discovery of 5,7-Dihydro-6H-pyrrolo

Specific Scientific Field

Pharmacology, Drug Discovery

Summary of the Application

A new series of compounds with a similar structure to 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethanol were synthesized and tested for their selectivity within the CDK family .

Methods of Application

The compounds were synthesized starting from an HTS hit, and the scaffold was hopped to a 5,7-dihydro-6H-pyrrolo .

Results or Outcomes

The study showed that extensive further SAR identified additional factors that drove selectivity to above 200× for CDKs 1/4/6/7/9 .

Bcl-xL Protein Inhibitors

Specific Scientific Field

Pharmacology, Cancer Research

Summary of the Application

A new series of compounds with a similar structure to 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethanol were synthesized and tested for their ability to inhibit Bcl-xL proteins .

Results or Outcomes

The study showed that these compounds could be used as pro-apoptotic agents for treating cancer, autoimmune diseases, or immune system diseases .

Propiedades

IUPAC Name |

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c10-5-6-4-7-9(8-6)2-1-3-11-7/h4,10H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJUJFCWUIQFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)CO)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474337 | |

| Record name | (6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol | |

CAS RN |

623565-62-8 | |

| Record name | (6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

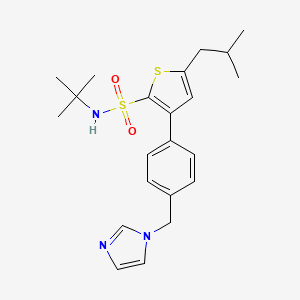

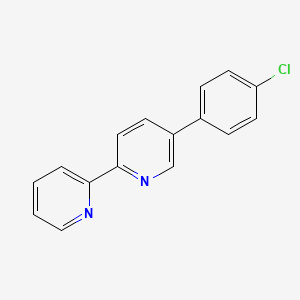

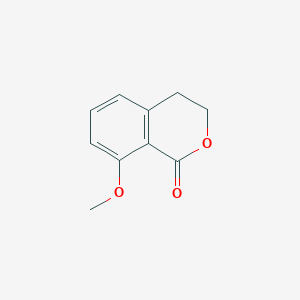

![3-Phenyl-1-(pyridin-2-yl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[c]pyridine](/img/structure/B1626229.png)